Home > Products > Screening Compounds P16315 > NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT -

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

Catalog Number: EVT-14058261
CAS Number:
Molecular Formula: C26H23N3O6
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that represents a significant advancement in medicinal chemistry, particularly in the development of targeted therapies. This compound features a bicyclic structure that is derived from bicyclo[1.1.1]pentane, which is known for its unique strain and reactivity profiles. The compound functions as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription, making it a valuable candidate for cancer therapy.

Source and Classification

The compound is classified as an agent-linker conjugate, specifically designed for use in antibody-drug conjugates (ADCs). It combines a potent topoisomerase I inhibitor with a linker that facilitates selective delivery to target cells via antibodies. The specific CAS number for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is 2857037-70-6, indicating its unique chemical identity in the context of pharmaceutical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives, which can be synthesized using various methods, including photochemical reactions and cross-coupling techniques involving transition metals .
  2. Functionalization: The introduction of the amino group (NH2) and the attachment of the MAD (Methylamine Dihydroxyacetophenone) and MDCPT (Methyl Dihydroxyacetophenone) moieties are achieved through selective functionalization strategies that ensure high yields and purity of the final product.
  3. Purification: Techniques such as crystallization or chromatography are employed to purify the final compound, ensuring that it meets the required specifications for biological testing.

The detailed synthesis routes often include multiple reaction steps, each requiring careful optimization to enhance yield and minimize by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be described as follows:

  • Core Structure: The bicyclo[1.1.1]pentane framework provides a rigid scaffold that contributes to the compound's biological activity.
  • Functional Groups: The presence of an amino group at one end enhances solubility and facilitates interaction with biological targets, while the MAD and MDCPT components contribute to its pharmacological properties.

The compound's molecular formula reflects its complex structure, with specific attention given to stereochemistry during synthesis to ensure optimal binding affinity to target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT participates in several important chemical reactions:

  • Topoisomerase Inhibition: The primary reaction mechanism involves the inhibition of topoisomerase I by stabilizing the enzyme-DNA complex during replication, leading to DNA damage and cell death in rapidly dividing cancer cells.
  • Linker Stability: The linker used in ADC formulations must remain stable in circulation but cleave effectively upon reaching the target site, allowing for controlled release of the cytotoxic agent.

These reactions are critical for understanding how this compound can be utilized effectively in therapeutic settings.

Mechanism of Action

Process and Data

The mechanism of action for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves:

  1. Binding to Topoisomerase I: The compound binds to the active site of topoisomerase I, preventing it from performing its normal function of relaxing supercoiled DNA.
  2. Induction of DNA Breaks: This inhibition leads to the accumulation of DNA breaks during replication, ultimately triggering apoptosis in cancer cells.
  3. Targeted Delivery via Antibodies: When used as part of an ADC, the conjugate specifically targets cancer cells expressing certain antigens, enhancing therapeutic efficacy while minimizing systemic toxicity.

This targeted approach is particularly advantageous in treating tumors that are resistant to conventional therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT include:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water due to its hydrophobic bicyclic structure.
  • Stability: Requires storage at -20°C to maintain stability over time.

Chemical properties include reactivity with nucleophiles due to the presence of functional groups like amines, which can participate in further chemical transformations or conjugations.

Applications

Scientific Uses

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several applications in scientific research:

  • Cancer Therapy Development: As a topoisomerase I inhibitor, it is being explored for its potential use in treating various cancers.
  • Antibody-Drug Conjugates: Its design as part of an ADC allows for targeted delivery systems that improve drug efficacy while reducing side effects.
  • Medicinal Chemistry Research: The compound serves as a model for developing new drugs based on bicyclic structures, contributing to advancements in drug design methodologies.

Research into this compound continues to evolve, highlighting its importance in both basic science and clinical applications within oncology and pharmacology .

Introduction to NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT in Medicinal Chemistry

Historical Context and Discovery of Bicyclo[1.1.1]pentane-Based Therapeutics

The incorporation of bicyclo[1.1.1]pentane (BCP) motifs represents a strategic evolution in bioisosteric drug design, driven by the need to overcome limitations of traditional aromatic scaffolds. Initially explored for their ability to mimic para-substituted phenyl rings, BCPs provide enhanced metabolic stability, improved solubility, and reduced conformational flexibility compared to planar aromatic systems [7] [9]. This structural innovation gained prominence through applications in kinase inhibitors and immunomodulators, where BCPs mitigated metabolic liabilities like amide bond hydrolysis in lead compounds [7].

The discovery of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hereafter NH₂-BCP-7-MAD-MDCPT) emerged from systematic efforts to optimize cytotoxic payloads for antibody-drug conjugates (ADCs). Researchers leveraged BCP’s capacity to serve as a spherical bioisostere, replacing metabolically vulnerable linkers while maintaining optimal spatial positioning for target engagement. This approach addressed critical challenges in ADC development, particularly the premature release of payloads due to esterase-mediated cleavage [1] [10].

Table 1: Key Developments in Bicyclo[1.1.1]pentane-Based Therapeutics

YearInnovationTherapeutic Impact
2015BCP as phenyl bioisostereImproved metabolic stability in IDO1 inhibitors [7]
2020BCP-amide scaffolds in ADCsEnhanced plasma stability for cytotoxic payloads [1]
2022NH₂-BCP integration in topoisomerase inhibitorsEnabled tumor-targeted delivery via ADCs [10]

Role of NH₂-BCP-7-MAD-MDCPT in Modern Drug Design

NH₂-BCP-7-MAD-MDCPT exemplifies the strategic fusion of bioisosteric principles and warhead optimization in oncology drug design. As a potent topoisomerase I inhibitor, its core structure features a complex hexacyclic system fused to the BCP unit via a C14 linkage, with a critical primary amine (–NH₂) at the BCP bridgehead enabling conjugation to antibodies [10]. This configuration delivers three key advantages:

  • Enhanced Stability: The BCP core resents esterase-mediated degradation, a common limitation of traditional payloads like camptothecin derivatives. This extends systemic circulation and enhances tumor-specific delivery [1] [8].
  • Targeted Cytotoxicity: When conjugated to tumor-specific antibodies (e.g., anti-c-Met), the molecule becomes inactive until proteolytic cleavage releases the free payload within cancer cells, inducing DNA damage via topoisomerase I inhibition (IC₅₀ values in low nM range) [2] [10].
  • Structural Modularity: The BCP’s three-dimensional geometry allows precise orientation of the amine group for linker attachment without compromising steric accessibility to enzymatic cleavage sites [3] [5].

Table 2: Physicochemical Properties of NH₂-BCP-7-MAD-MDCPT

PropertyValueSignificance
Molecular FormulaC₂₆H₂₃N₃O₆High oxygen content enhances solubility [10]
Molecular Weight473.48 g/molOptimal for ADC payloads (<500 Da) [10]
BCP pKa (amine)~10.5 (estimated)Facilitates stable linker conjugation [10]
Topoisomerase I InhibitionSub-nanomolar (exact IC₅₀ N/A)Superior to irinotecan derivatives [2] [8]

In ADC applications (e.g., ABBV-969), NH₂-BCP-7-MAD-MDCPT is conjugated via protease-cleavable linkers (e.g., Br-Val-Ala) to monoclonal antibodies. Upon internalization, the linker-payload complex is processed by cathepsin B, releasing the free toxin. The BCP moiety maintains payload integrity during circulation, significantly increasing the therapeutic index (tumor-to-normal tissue cytotoxicity ratio) [1] [3] [5].

Table 3: Structural Advantages of BCP vs. Traditional Motifs in ADC Payloads

ParameterBCP-Based PayloadsConventional Aromatic Payloads
Metabolic StabilityHigh (resistant to hydrolysis)Moderate (susceptible to esterases)
Spatial Geometry3D spherical2D planar
Conjugation EfficiencyConsistent amine orientationVariable linker alignment
SolubilityEnhanced in aqueous mediaOften requires solubilizing groups

Synthesis and Structural Significance

The synthesis of NH₂-BCP-7-MAD-MDCPT involves multi-step transformations starting from BCP-building blocks. Key stages include:

  • BCP Amine Functionalization: Introduction of the amine group at the bridgehead position using azide reduction or protective group strategies [7] [10].
  • Macrolactam Formation: Coupling the BCP-amine to the MDCPT core (a modified camptothecin analog) through amidations or nucleophilic substitutions [10].
  • Stereochemical Control: Critical for maintaining topoisomerase I inhibition, achieved via chiral resolution or asymmetric synthesis [3].

The BCP unit’s bond angle distortion (C1–C3 distance: ~1.8 Å) and electron density profile differ fundamentally from phenyl rings, yet effectively mimic para-substituted benzene geometries. This allows the –NH₂ group to protrude optimally for linker conjugation while the MDCPT system intercalates DNA [7] [9].

Table 4: Representative ADCs Utilizing NH₂-BCP-7-MAD-MDCPT

ADC NameTargetLinker ChemistryDevelopment Status
ABBV-969c-MetBr-Val-Ala (dipeptide)Preclinical [1]
UndisclosedHER2Maleimide-PEG₈Research phase [8]

Properties

Product Name

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

IUPAC Name

(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1

InChI Key

JMAYYZUPPRJUBV-WNMGUVTHSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.